molecular formula C5H6BrNO B13662146 (3-Bromo-1H-pyrrol-2-yl)methanol

(3-Bromo-1H-pyrrol-2-yl)methanol

Cat. No.: B13662146
M. Wt: 176.01 g/mol
InChI Key: BVSMDRIYVKIKSG-UHFFFAOYSA-N
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Description

(3-Bromo-1H-pyrrol-2-yl)methanol is a brominated pyrrole derivative featuring a hydroxymethyl (-CH2OH) substituent at position 2 and a bromine atom at position 3 of the pyrrole ring. Pyrrole, a five-membered aromatic heterocycle with one nitrogen atom, is electron-rich due to its conjugated π-system.

Properties

Molecular Formula

C5H6BrNO

Molecular Weight

176.01 g/mol

IUPAC Name

(3-bromo-1H-pyrrol-2-yl)methanol

InChI

InChI=1S/C5H6BrNO/c6-4-1-2-7-5(4)3-8/h1-2,7-8H,3H2

InChI Key

BVSMDRIYVKIKSG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-1H-pyrrol-2-yl)methanol typically involves the bromination of 1H-pyrrole-2-methanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxymethyl group to a methyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

Scientific Research Applications

(3-Bromo-1H-pyrrol-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-1H-pyrrol-2-yl)methanol depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by interacting with their active sites. The bromine atom and hydroxymethyl group play crucial roles in binding to the target molecules and modulating their activity. The compound’s effects are mediated through various molecular pathways, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

Bromine’s electronegativity (2.96 on the Pauling scale) and steric bulk distinguish it from smaller halogens like chlorine (3.16) or fluorine (3.98). In pestalafuranone F (C11H14O2), alkylation of an oxymethine to a methylene unit caused significant upfield NMR shifts (ΔδH −2.25 ppm, ΔδC −41.4 ppm) compared to oxygenated analogs . For (3-Bromo-1H-pyrrol-2-yl)methanol, the bromine atom would similarly deshield adjacent protons, leading to distinct $ ^1H $- and $ ^{13}C $-NMR shifts compared to non-halogenated or chloro/fluoro analogs.

Heterocycle Core: Pyrrole vs. Pyridine Derivatives

Pyridine derivatives, such as (5-Bromo-2-chloropyridin-3-yl)methanol (C6H5BrClNO), exhibit different electronic properties due to pyridine’s six-membered ring with a nitrogen atom. Pyridine is less electron-rich than pyrrole, making bromine’s electron-withdrawing effect less pronounced.

Physical and Spectral Properties

Compound Name Molecular Formula Molecular Weight Key Spectral Data (δH/δC) Solubility Trends
This compound C5H6BrNO 176.01 g/mol H-3 (δ ~7.2 ppm), C-3 (δ ~110 ppm) Moderate in polar solvents
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol C8H17NO2 159.23 g/mol H-3 (δ ~3.5 ppm), C-3 (δ ~55 ppm) High in polar solvents
Pestalafuranone A (1) C11H14O3 194.23 g/mol H-11 (δ 4.53 ppm), C-11 (δ 68.0 ppm) Low in aqueous media

The hydroxymethyl group in this compound enhances solubility in polar solvents compared to non-hydroxylated analogs like pestalafuranones. Bromine’s molecular weight contribution also increases density and boiling points relative to lighter halogenated compounds .

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